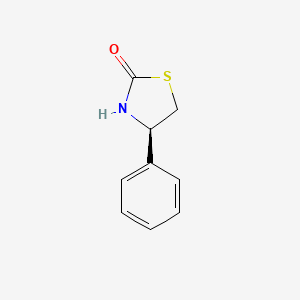

(4R)-4-phenyl-1,3-thiazolidin-2-one

Description

(4R)-4-Phenyl-1,3-thiazolidin-2-one is a chiral heterocyclic compound featuring a five-membered thiazolidinone ring with a phenyl group at the 4-position in the R-configuration. The thiazolidinone scaffold consists of a sulfur atom at position 1, a nitrogen at position 3, and a ketone group at position 2. This structural motif is pharmacologically significant due to its resemblance to bioactive molecules, particularly in antimicrobial, antiviral, and antidiabetic agents . The stereochemistry at the 4-position (R-configuration) is critical for interactions with biological targets, as enantiomeric forms often exhibit divergent activities .

The compound’s synthesis typically involves condensation reactions, such as the cyclization of thiourea derivatives with aldehydes or ketones, or multicomponent reactions employing thioglycolic acid . Its applications span drug discovery intermediates, chiral auxiliaries, and ligands in asymmetric catalysis .

Properties

IUPAC Name |

(4R)-4-phenyl-1,3-thiazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FROGLEWKVOIXBM-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)S1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(=O)S1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Oxazolidinone Derivatives

- Example: (4R)-4-Phenyl-1,3-oxazolidin-2-one Key Differences: Replaces sulfur at position 1 with oxygen, altering electronic properties (lower polarizability, higher electronegativity). Applications: Serves as a precursor in the synthesis of Ezetimibe (a cholesterol-lowering drug) and as a chiral auxiliary in asymmetric synthesis . Synthetic Efficiency: Synthesized via radical cyclization with yields >89% . Bioactivity: Oxazolidinones (e.g., linezolid) are established antibiotics, but the phenyl-substituted variant here primarily functions as an intermediate.

Thiazolidine-2-thiones

- Example : (4R)-4-Phenyl-1,3-thiazolidine-2-thione

- Key Differences : Replaces the ketone (C=O) with a thione (C=S), enhancing sulfur’s nucleophilicity and altering solubility.

- Bioactivity : Rhodanine derivatives (e.g., 3-phenyl-2-thioxo-thiazolidin-4-one) exhibit anticonvulsant, antibacterial, and antidiabetic properties .

- Stereochemical Impact : The R-configuration improves binding specificity to enzymes like protein tyrosine phosphatases .

Substituted Thiazolidinones

- Example : 3-(6,7-Substituted-1,3-benzothiazol-2-yl)-4-(4-substituted phenyl)-1,3-thiazolidin-2-one

- Key Differences : Incorporates benzothiazole and substituted phenyl groups, increasing planarity and lipophilicity.

- Bioactivity : Demonstrates enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli due to improved membrane penetration .

- Synthetic Routes : Schiff base condensation followed by cyclization with thioglycolic acid (yields: 70–85%) .

Comparative Data Table

Key Research Findings

Electronic Effects: Sulfur in thiazolidinones enhances nucleophilicity compared to oxazolidinones, improving interactions with electrophilic enzyme residues .

Stereochemical Influence : The R-configuration in (4R)-4-phenyl derivatives increases target specificity, as seen in rhodanine-based antidiabetic agents .

Substituent Impact : Bulkier groups (e.g., benzothiazole) improve antimicrobial potency but may reduce solubility .

Synthetic Accessibility: Radical cyclization (oxazolidinones) and multicomponent reactions (thiazolidinones) offer high yields, but thione derivatives require stringent conditions for thiol incorporation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.